molecular formula C25H32N2O7 B12431557 2-Hydroxy imipramine beta-D-glucuronide-d6

2-Hydroxy imipramine beta-D-glucuronide-d6

Cat. No.: B12431557
M. Wt: 478.6 g/mol
InChI Key: CBEJFHYWZSCYSD-AZPKIIOWSA-N
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Description

Contextualization of Imipramine (B1671792) and its Metabolic Pathways in Pharmaceutical Research

Imipramine is a well-established tricyclic antidepressant that undergoes extensive metabolism in the liver. oup.comnih.gov Understanding its biotransformation is crucial for comprehending its therapeutic action and the variability in patient response.

Imipramine's metabolism is a multi-step process primarily occurring in the liver, mediated by the cytochrome P450 (CYP) enzyme system. oup.comnih.gov The initial major pathway involves N-demethylation, where imipramine is converted to its primary active metabolite, desipramine (B1205290). oup.comsmpdb.ca This conversion is mainly catalyzed by CYP2C19, with contributions from CYP1A2 and CYP3A4. oup.comdrugbank.comclinpgx.orgnih.gov

Both imipramine and its active metabolite, desipramine, subsequently undergo hydroxylation, a key phase I metabolic reaction. clinpgx.org This process is predominantly carried out by the enzyme CYP2D6, leading to the formation of hydroxylated metabolites such as 2-hydroxyimipramine (B23145) and 2-hydroxydesipramine. oup.comdrugbank.comclinpgx.orgnih.gov These metabolites can then proceed to phase II metabolism.

Following hydroxylation, these metabolites undergo glucuronidation, a phase II conjugation reaction. clinpgx.org This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the hydroxyl group, forming glucuronide conjugates. clinpgx.orgmdpi.com This conjugation significantly increases the water solubility of the metabolites, facilitating their elimination from the body, primarily through urine. oup.comclinpgx.org A substantial portion of imipramine metabolites are excreted as glucuronides. oup.com

Rationale for Deuterated Analogs in Drug Metabolism and Bioanalysis

Isotopically labeled compounds, particularly deuterated analogs, are invaluable in modern drug metabolism and pharmacokinetic (DMPK) studies. Their use has revolutionized bioanalytical techniques, offering enhanced precision and accuracy.

Isotopic labeling involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule. musechem.comacs.org This technique allows researchers to trace the drug and its metabolites through complex biological systems without altering the molecule's fundamental chemical properties. nih.govresearchgate.net The labeled compound and its unlabeled counterpart are chemically identical and exhibit nearly identical biological behavior. researchgate.net This allows for precise tracking and quantification in absorption, distribution, metabolism, and excretion (ADME) studies. nih.govchemicalsknowledgehub.com Mass spectrometry is the primary analytical technique used to differentiate and detect these labeled compounds due to its high sensitivity and selectivity. nih.govresearchgate.net

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), internal standards are essential to correct for variability during sample processing and analysis. scispace.comaptochem.com Stable isotope-labeled (SIL) compounds, especially deuterated ones, are considered the gold standard for internal standards. scispace.comnih.govscilit.com

A deuterated internal standard co-elutes with the analyte (the non-labeled compound) and exhibits nearly identical behavior during extraction and ionization in the mass spectrometer. aptochem.com This close similarity allows it to effectively compensate for matrix effects, ion suppression, and variations in instrument response, which are common challenges in bioanalysis. nih.govscispace.comnih.gov The use of a deuterated internal standard leads to more robust, accurate, and reproducible quantification of the target analyte in biological samples. scispace.comaptochem.com The mass difference between the deuterated standard and the analyte allows them to be distinguished by the mass spectrometer. aptochem.com

Specific Research Focus on 2-Hydroxy Imipramine beta-D-Glucuronide-d6

This compound is a deuterated form of a major phase II metabolite of imipramine. scbt.com It is specifically designed for use as an internal standard in bioanalytical research. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium atoms, typically on the dimethylamino group. scbt.comvivanls.com This labeling provides a sufficient mass shift for clear differentiation from the endogenous, non-labeled metabolite in mass spectrometric analyses. Its application is critical for the accurate quantification of 2-Hydroxy imipramine beta-D-glucuronide in various biological matrices, aiding in detailed pharmacokinetic and metabolic profiling of imipramine.

Table 1: Chemical Properties of this compound

PropertyValueSource
Alternate Names 5-[3-(Dimethyl-d6-amino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-yl b-D-Glucopyranosiduronic Acid; 2-Hydroxyimipramine-d6 Glucuronide scbt.comvivanls.compharmaffiliates.com
Molecular Formula C₂₅H₂₆D₆N₂O₇ scbt.comvivanls.compharmaffiliates.com
Molecular Weight 478.57 scbt.comvivanls.compharmaffiliates.com
Application Labeled metabolite of Imipramine for use as an internal standard in bioanalysis. scbt.compharmaffiliates.com

Chemical Structure and Deuteration Pattern

The defining characteristic of 2-Hydroxyimipramine β-D-glucuronide-d6 is the specific placement of six deuterium atoms. These deuterium atoms replace the six hydrogen atoms on the two methyl groups of the terminal dimethylamino group on the propyl side chain. scbt.comvivanls.com This specific deuteration pattern is indicated by its chemical synonym: 5-[3-(Dimethyl-d6-amino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-yl β-D-Glucopyranosiduronic Acid. vivanls.combiomart.cn The core structure consists of the hydroxylated imipramine molecule linked to a β-D-glucuronic acid moiety. evitachem.comdrugbank.com

Table 1: Chemical Properties of 2-Hydroxyimipramine β-D-glucuronide-d6

Property Value Source(s)
Molecular Formula C₂₅H₂₆D₆N₂O₇ scbt.comvivanls.compharmaffiliates.com
Molecular Weight 478.57 g/mol scbt.comvivanls.compharmaffiliates.com

| Synonym(s) | 5-[3-(Dimethyl-d6-amino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-yl β-D-Glucopyranosiduronic Acid; 2-Hydroxyimipramine-d6 Glucuronide | scbt.comvivanls.com |

Role as a Reference Standard and Research Tool

2-Hydroxyimipramine β-D-glucuronide-d6 is primarily utilized as a reference standard and a research tool in analytical and metabolic studies. evitachem.compharmaffiliates.com Its main application is to serve as an internal standard for the quantitative analysis of its non-labeled counterpart, 2-Hydroxyimipramine β-D-glucuronide, in various biological matrices. researchgate.net The presence of the six deuterium atoms allows it to be easily distinguished in mass spectrometry-based assays, ensuring accurate measurement of the metabolite's concentration. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H32N2O7

Molecular Weight

478.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[11-[3-[bis(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20-,21-,22+,23-,25+/m0/s1/i1D3,2D3

InChI Key

CBEJFHYWZSCYSD-AZPKIIOWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Synthesis and Advanced Structural Characterization Methodologies for 2 Hydroxy Imipramine Beta D Glucuronide D6

Strategies for Chemical and Enzymatic Synthesis of Deuterated Glucuronides

The generation of deuterated glucuronides can be achieved through two primary routes: traditional chemical synthesis and enzyme-assisted biotransformation. Each approach presents distinct advantages and challenges in producing the target metabolite with high purity and in sufficient quantities.

Chemical synthesis provides a robust and scalable method for producing deuterated glucuronides. hyphadiscovery.com The process typically involves a multi-step sequence that requires careful control of protecting groups and reaction conditions to achieve the desired regioselectivity and stereochemistry. A common strategy is the Koenigs-Knorr reaction or its modern variants, which involves the coupling of a protected glucuronic acid donor with the deuterated aglycone, 2-hydroxy imipramine-d6.

The key stages of a typical chemical synthesis include:

Preparation of the Aglycone: Synthesis of 2-hydroxy imipramine (B1671792) followed by deuteration of the two N-methyl groups.

Protection of the Glucuronic Acid Donor: Functional groups on glucuronic acid (or its methyl ester) are protected, often as acetates or benzoates, leaving a reactive group at the anomeric carbon (C1), such as a bromide or a trichloroacetimidate.

Glycosylation: The deuterated aglycone is coupled with the protected glucuronic acid donor in the presence of a promoter (e.g., a silver or mercury salt for the Koenigs-Knorr method, or an acid catalyst like TMSOTf for the Schmidt trichloroacetimidate method). This step forms the critical β-glycosidic bond.

Deprotection: All protecting groups are removed from the coupled product under specific conditions (e.g., basic hydrolysis for esters) to yield the final 2-Hydroxy Imipramine beta-D-glucuronide-d6.

While powerful, chemical synthesis can be complex and may require extensive purification to remove byproducts and isomers. nih.govresearchgate.net

Enzyme-assisted synthesis offers a highly selective alternative that mimics the natural metabolic pathway. nih.gov This method leverages the catalytic activity of uridine 5'-diphospho-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo. nih.gov The process involves incubating the deuterated substrate (2-hydroxy imipramine-d6) with a source of UGT enzymes and the essential cofactor, UDP-glucuronic acid (UDPGA).

Common enzyme sources include:

Liver Microsomes: These subcellular fractions, isolated from liver homogenates (e.g., human, porcine, or bovine), are rich in UGTs and represent a biologically relevant system for metabolism studies. nih.gov

Recombinant UGTs: Specific human UGT isozymes expressed in cell lines (e.g., insect or bacterial cells) can be used to generate a specific glucuronide metabolite, avoiding the mixture of enzymes present in microsomes. hyphadiscovery.com

The primary advantage of this biocatalytic approach is its exceptional stereoselectivity, almost exclusively producing the β-anomer, which is the form found in vivo. nih.gov While scaling up can be more challenging than with chemical synthesis, it is an excellent method for producing reference standards. nih.govnih.gov

Table 1: Comparison of Synthesis Strategies for Deuterated Glucuronides

FeatureChemical SynthesisEnzyme-Assisted Biotransformation
Scalability High; scalable to gram quantities hyphadiscovery.comLower; typically produces milligram quantities nih.govnih.gov
Stereoselectivity Variable; requires careful control to favor the β-anomerHigh; almost exclusively yields the natural β-anomer nih.gov
Reaction Steps Multi-step (protection, coupling, deprotection)Typically a single incubation step
Purity Profile May generate isomeric byproducts requiring extensive purificationGenerally cleaner with fewer side products
Reagents Protected sugar donors, coupling agents, solventsLiver microsomes or recombinant UGTs, UDPGA cofactor, buffer

Rigorous Analytical Techniques for Structural Elucidation and Purity Assessment

Confirming the identity and purity of the synthesized this compound is a critical final step. This requires a combination of high-resolution analytical techniques to verify the molecular structure, stereochemistry, and isomeric purity.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the synthesized molecule. By providing a highly accurate mass measurement, HRMS can distinguish the target compound from other potential structures with the same nominal mass. For this compound, with a molecular formula of C₂₅H₂₆D₆N₂O₇, the expected exact mass provides a primary confirmation of successful synthesis. pharmaffiliates.com

Tandem mass spectrometry (MS/MS) is further used to analyze fragmentation patterns. A characteristic fragmentation for a glucuronide conjugate is the neutral loss of the glucuronic acid moiety (176.0321 Da). Another key fragment corresponds to the protonated aglycone, 2-hydroxy imipramine-d6. This fragmentation pattern confirms the identity of both the aglycone and the conjugate.

Table 2: Representative High-Resolution Mass Spectrometry Data

ParameterExpected ValuePurpose
Molecular Formula C₂₅H₂₆D₆N₂O₇Defines the elemental composition.
Theoretical Exact Mass [M+H]⁺ 479.2599Provides a high-accuracy target for HRMS confirmation.
Observed Exact Mass [M+H]⁺ ~479.2601 (Hypothetical)Experimental verification of the elemental formula within a low ppm error.
Key MS/MS Fragment Ion [Aglycone+H]⁺Confirms the identity of the 2-hydroxy imipramine-d6 portion.
Key MS/MS Neutral Loss 176.0321 DaConfirms the presence of the glucuronic acid moiety.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. Both ¹H and ¹³C NMR are used to provide a complete picture of the molecular framework.

Key diagnostic signals in the ¹H NMR spectrum include:

Anomeric Proton (H-1"): The chemical shift and, crucially, the coupling constant (J-value) of the proton on the anomeric carbon of the glucuronide ring are diagnostic of the stereochemistry. A large coupling constant (typically J ≈ 7-8 Hz) confirms the β-configuration of the glycosidic linkage.

Absence of N-Methyl Signals: The presence of six deuterium (B1214612) atoms on the two N-methyl groups results in the absence of the corresponding singlet in the ¹H NMR spectrum, confirming the site and success of the deuteration.

¹³C NMR spectroscopy provides complementary information, confirming the carbon count and the chemical environment of each carbon atom in the molecule.

Table 3: Key ¹H NMR Assignments for Structural Verification (Hypothetical)

ProtonApproximate Chemical Shift (ppm)Multiplicity / Coupling Constant (J in Hz)Structural Significance
Anomeric H-1" 4.8 - 5.2d, J ≈ 7.5Confirms the β-stereochemistry of the glucuronide linkage.
Aromatic Protons 6.8 - 7.5mDefines the substitution pattern on the dibenzoazepine ring.
N-CH₃ Protons Signal AbsentN/AConfirms d6-labeling on the dimethylamino group.
Glucuronide H-2" to H-5" 3.2 - 4.0mConfirms the presence of the glucuronic acid sugar ring.

Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC), are used to assess the purity of the final compound. Using a suitable column (e.g., reversed-phase C18) and mobile phase, a single, sharp peak should be observed for the pure compound when monitored by a detector such as UV-Vis or a mass spectrometer.

This technique is crucial for:

Purity Assessment: The peak area of the target compound relative to the total area of all detected peaks allows for a quantitative determination of purity, which is often required to be >98% for use as an analytical standard.

Isomeric Differentiation: HPLC can effectively separate the target β-glucuronide from any potential α-anomer or other positional isomers that may have formed during chemical synthesis, ensuring the final product is a single, well-defined isomer.

Table 4: Representative Chromatographic Purity Data

TechniqueMethodResultPurpose
HPLC-UV Reversed-Phase C18 column, gradient elutionSingle major peakPurity assessment and quantification.
Retention Time (t_R) Compound-specific (e.g., 8.5 min)Serves as an identifier for the compound under specific conditions.
Purity (%) >98% (by peak area)Confirms the suitability of the material as a reference standard.

Sophisticated Analytical Methodologies for Detection and Quantification in Research Matrices

Advanced Chromatographic Separation Techniques for Polar Metabolites

The inherent polarity of glucuronide metabolites presents a significant challenge for chromatographic separation. Their high water solubility means they are often poorly retained on traditional reversed-phase columns, eluting early in the chromatogram where matrix interference is most pronounced. Consequently, specialized chromatographic strategies are necessary for robust and reliable quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the analysis of drug metabolites like 2-Hydroxy imipramine (B1671792) beta-D-glucuronide-d6 in biological matrices. olemiss.edu This is due to its exceptional sensitivity, selectivity, and speed. LC-MS/MS allows for the precise measurement of analytes down to very low concentrations (pg/mg or ng/mL), which is crucial for characterizing metabolic profiles where the concentration of individual metabolites can vary significantly. oup.comresearchgate.net

The power of LC-MS/MS lies in its ability to couple the physical separation capabilities of liquid chromatography with the mass-based detection of mass spectrometry. This combination provides two dimensions of specificity, ensuring that the signal being measured corresponds unequivocally to the target analyte. For instance, a validated LC-MS/MS method was developed for the analysis of imipramine and its metabolites in human plasma, demonstrating the technique's suitability for this class of compounds. olemiss.edu The use of a stable isotope-labeled internal standard like 2-Hydroxy imipramine beta-D-glucuronide-d6 is critical in LC-MS/MS analysis. It co-elutes with the non-labeled analyte and experiences similar ionization effects, allowing for precise correction of any variability during sample preparation and analysis, thereby ensuring high accuracy and precision.

The successful separation of polar glucuronides is highly dependent on the careful selection and optimization of both the stationary phase (the column) and the mobile phase (the solvents).

Stationary Phases: For the analysis of imipramine and its metabolites, C18 reversed-phase columns are frequently employed. oup.comnih.gov A study analyzing imipramine and desipramine (B1205290) utilized a Zorbax SB-C18 column (2.1 × 50 mm, 1.8-µm) to achieve chromatographic separation. oup.com Another method successfully used a Synergi Hydro-RP column (150 mm x 3.00 mm; 4 µm; 80 Å) for separating tricyclic antidepressants. olemiss.edu These columns provide sufficient hydrophobicity to retain the core imipramine structure while allowing for elution with manageable mobile phase compositions.

Mobile Phases: Gradient elution is typically required to achieve adequate separation of the parent drug from its various metabolites. A common mobile phase composition involves a mixture of an aqueous phase and an organic solvent, with an acid modifier. For example, a mixture of water with 0.1% formic acid (Eluent A) and acetonitrile (B52724) with 0.1% formic acid (Eluent B) is a widely used combination. oup.comresearchgate.net The formic acid serves to protonate the analytes, which improves chromatographic peak shape and enhances ionization efficiency in the mass spectrometer. The gradient starts with a high proportion of the aqueous phase to retain the polar glucuronides and gradually increases the organic phase concentration to elute the less polar metabolites and the parent drug.

Interactive Table 1: Example Chromatographic Conditions for Imipramine Metabolite Analysis

ParameterCondition 1Condition 2
Column Zorbax SB-C18 (2.1 × 50 mm, 1.8-µm) oup.comAcquity UPLC BEH C18 (gradient elution) nih.gov
Mobile Phase A Water + 0.1% Formic Acid oup.com20 mM Ammonium Formate nih.gov
Mobile Phase B Acetonitrile + 0.1% Formic Acid oup.comAcetonitrile + 0.1% Formic Acid nih.gov
Flow Rate 0.4 mL/min oup.comNot Specified
Column Temperature 50°C oup.comNot Specified

Biological matrices such as plasma, serum, and urine are incredibly complex, containing proteins, salts, lipids, and other endogenous substances that can interfere with analysis. oup.comnih.gov Therefore, a robust sample preparation step is essential to clean the sample, reduce matrix effects, and concentrate the analyte of interest before injection into the LC-MS/MS system.

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma and serum samples. It involves adding a water-miscible organic solvent, typically acetonitrile, to the sample. nih.gov The solvent denatures and precipitates the majority of the proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte and internal standard, can be evaporated and reconstituted in the mobile phase. While fast and inexpensive, PPT offers limited cleanup and may not sufficiently remove other interferences like phospholipids, which can cause ion suppression.

Solid-Phase Extraction (SPE): SPE is a more selective and powerful sample preparation technique that provides a much cleaner extract. chinaphar.com This method uses a packed cartridge (the stationary phase) to retain the analyte from the liquid sample, while unwanted matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. For polar compounds like glucuronides, reversed-phase or mixed-mode SPE cartridges can be optimized for effective cleanup. A study biosynthesizing imipramine N+-glucuronide utilized solid-phase cartridges for its purification, highlighting the utility of SPE for this class of metabolites. chinaphar.comnih.gov SPE is highly effective at removing interfering substances, leading to reduced matrix effects and improved assay sensitivity and robustness.

Mass Spectrometric Detection and Quantification Paradigms

The mass spectrometer provides the high selectivity and sensitivity required for quantitative bioanalysis. The choice of ionization source and the specific detection mode are critical for developing a successful method.

For polar and thermally labile molecules like this compound, Electrospray Ionization (ESI) is the most suitable ionization technique. ESI generates gas-phase ions directly from a liquid solution by creating a fine spray of charged droplets in the presence of a strong electric field. This is a "soft" ionization method that minimizes fragmentation of the parent molecule, which is crucial for detecting the intact glucuronide conjugate. Analyses of imipramine and its metabolites consistently utilize ESI in the positive ion mode, as the basic nitrogen atoms in the imipramine structure are readily protonated. oup.com

Atmospheric Pressure Chemical Ionization (APCI) is an alternative ionization source that is generally better suited for less polar, more volatile compounds. While it could potentially be used, ESI is the preferred method for analyzing highly polar glucuronide conjugates directly from a liquid stream.

The gold standard for quantification in tandem mass spectrometry is Multiple Reaction Monitoring (MRM). This mode offers unparalleled selectivity and sensitivity by monitoring a specific fragmentation reaction for the analyte of interest. In an MRM experiment, the first quadrupole (Q1) is set to isolate the mass-to-charge ratio (m/z) of the protonated parent molecule (the precursor ion). This isolated ion is then passed into the second quadrupole (Q2), a collision cell, where it is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment ion (the product ion).

This precursor → product ion transition is unique to the target molecule. For this compound, a specific MRM transition would be established. A corresponding transition would be monitored for the non-deuterated 2-Hydroxy imipramine beta-D-glucuronide. The six-dalton mass shift of the d6-labeled internal standard ensures that its signal is clearly resolved from the analyte, preventing cross-talk while ensuring it behaves identically during the analytical process. While the exact transitions for the target glucuronide are determined empirically during method development, published methods for the parent drug provide a clear precedent. olemiss.eduoup.com

Interactive Table 2: Example MRM Transitions for Imipramine and Related Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleReference
Imipramine281.186Quantifier oup.com
Imipramine281.158Qualifier oup.com
Desipramine267.172Quantifier oup.com
Desipramine267.144Qualifier oup.com
2-Hydroxy imipramine beta-D-glucuronideTo be determinedTo be determinedAnalyte
This compoundTo be determinedTo be determinedInternal Standard

Enzymatic Glucuronidation Studies and Mechanistic Insights

Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing 2-Hydroxyimipramine (B23145) Glucuronidation

To pinpoint the specific enzymes responsible for imipramine's glucuronidation, researchers utilize panels of individual human UGT isoforms expressed in vitro using systems like baculovirus-infected insect cells (Supersomes) or human B-lymphoblastoid cells. nih.gov Early investigations screening a wide array of recombinant UGTs (including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15) identified UGT1A4 as the sole isoform exhibiting activity towards imipramine (B1671792) N-glucuronidation. nih.gov

However, subsequent, more detailed studies revealed a more complex picture. Further investigation identified UGT2B10 as a major contributor to the N-glucuronidation of several tricyclic antidepressants, including imipramine. nih.gov Critically, these studies demonstrated that UGT2B10 is a high-affinity enzyme for this reaction, whereas UGT1A4 functions as a low-affinity, high-capacity enzyme. nih.gov This dual-enzyme involvement is crucial for understanding the drug's metabolism across different concentration ranges. For instance, the apparent affinity (Km) of UGT2B10 for imipramine was found to be 16.8 µM, significantly lower than the 262 µM reported for UGT1A4, highlighting UGT2B10's role at therapeutic drug concentrations. nih.gov

Table 1: Summary of Recombinant UGT Isoform Activity in Imipramine N-Glucuronidation

UGT Isoform Catalytic Activity Observed Role Source(s)
UGT1A4 Yes Low-affinity, high-capacity nih.govnih.gov
UGT2B10 Yes High-affinity nih.gov
UGT1A1 No N/A nih.gov
UGT1A3 No N/A nih.gov
UGT1A6 No N/A nih.gov
UGT1A9 No N/A nih.gov
UGT2B7 No N/A nih.gov

| UGT2B15 | No | N/A | nih.gov |

Human liver microsomes (HLM), which contain a rich complement of drug-metabolizing enzymes including UGTs, are a vital in vitro tool for studying metabolism in a more physiologically relevant context. Studies incubating imipramine with HLM and the necessary cofactor UDP-glucuronic acid consistently demonstrate the formation of imipramine N-glucuronide. nih.govresearchgate.net

A key finding from HLM studies is that the kinetics of imipramine N-glucuronidation are biphasic, as shown by curved Eadie-Hofstee plots. nih.govnih.gov This biphasic nature indicates the involvement of at least two different enzymes or enzyme sites with distinct affinities for the substrate. This observation in HLM aligns perfectly with the data from recombinant UGTs, where a high-affinity component can be attributed to UGT2B10 and a low-affinity component corresponds to the activity of UGT1A4. nih.gov Further evidence supporting the role of UGT1A4 comes from studies showing a significant correlation between the rate of imipramine glucuronidation in a panel of different human liver microsomes and the rate of glucuronidation of trifluoperazine, a known selective substrate for UGT1A4. nih.gov

Kinetic Characterization of UGT-Mediated Glucuronidation

Kinetic analyses have been performed to quantify the efficiency and capacity of the enzymes involved in imipramine glucuronidation. In human liver microsomes, the biphasic kinetics have been resolved into two distinct components. For the high-affinity component, the Michaelis constant (Km) was reported to be 97.2 +/- 39.4 µM with a maximal velocity (Vmax) of 0.29 +/- 0.03 nmol/min/mg of protein. nih.gov The low-affinity component exhibited a Km of 0.70 +/- 0.29 mM and a Vmax of 0.90 +/- 0.28 nmol/min/mg of protein. nih.gov

Studies with recombinant enzymes provide more specific parameters. For UGT1A4 expressed in human B-lymphoblastoid cells, the Km was determined to be 0.71 +/- 0.36 mM with a Vmax of 0.11 +/- 0.03 nmol/min/mg of protein, values which are in good agreement with the low-affinity component seen in HLM. nih.gov In contrast, recombinant UGT2B10 showed a much lower apparent Km (S50) of 16.8 µM, confirming its role as the high-affinity enzyme. nih.gov

Table 2: Kinetic Parameters for Imipramine N-Glucuronidation

Enzyme System Component Apparent Km / S₅₀ Vmax Source(s)
Human Liver Microsomes High-Affinity 97.2 ± 39.4 µM 0.29 ± 0.03 nmol/min/mg nih.govpsu.edu
Human Liver Microsomes Low-Affinity 0.70 ± 0.29 mM 0.90 ± 0.28 nmol/min/mg nih.govpsu.edu
Recombinant UGT1A4 N/A 262 µM Not Reported nih.gov
Recombinant UGT1A4 N/A 0.71 ± 0.36 mM 0.11 ± 0.03 nmol/min/mg nih.gov

| Recombinant UGT2B10 | N/A | 16.8 µM | Not Reported | nih.gov |

Stereoselective Glucuronidation of Imipramine Metabolites

Stereoselectivity, where an enzyme preferentially metabolizes one stereoisomer over another, is a critical factor in the disposition of many chiral drugs. Imipramine itself is achiral; however, its hydroxylated metabolites, such as 2-hydroxyimipramine, are chiral and exist as two distinct enantiomers. While the glucuronidation of these hydroxylated metabolites is a known elimination pathway, detailed studies investigating potential stereoselectivity in the UGT-mediated conjugation of 2-hydroxyimipramine enantiomers are not extensively reported in the reviewed scientific literature. Therefore, it remains an area for future investigation whether specific UGT isoforms exhibit a preference for the (R)- or (S)-isomer of 2-hydroxyimipramine during glucuronide formation.

Influence of Endogenous and Exogenous Factors on Glucuronidation Activity (e.g., inhibitors, inducers)

The biotransformation of 2-hydroxyimipramine into its glucuronide conjugate is a critical step in its metabolism and subsequent elimination. This process is catalyzed by UGT enzymes and can be significantly influenced by various endogenous and exogenous factors, including inhibitors and inducers of these enzymes. Drug-drug interactions arising from the modulation of UGT activity can lead to altered plasma concentrations of the metabolite, potentially impacting its pharmacological profile. nih.gov

While direct research on the specific UGT isoforms responsible for the glucuronidation of 2-hydroxyimipramine is limited, inferences can be drawn from studies on the parent compound, imipramine. The primary UGT enzymes involved in the N-glucuronidation of imipramine are UGT1A4 and UGT2B10. nih.gov It is plausible that these or other UGT isoforms are also responsible for the O-glucuronidation of the hydroxylated metabolite, 2-hydroxyimipramine.

Inhibitors of Glucuronidation

Inhibition of UGT enzymes can lead to decreased clearance of their substrates, resulting in elevated plasma concentrations. Several compounds have been identified as inhibitors of the UGT isoforms associated with tricyclic antidepressant metabolism.

Nicotine (B1678760): Research has demonstrated that nicotine selectively inhibits the activity of UGT2B10, but not UGT1A4. nih.gov In studies using human liver microsomes, nicotine was found to inhibit the glucuronidation of tricyclic antidepressants by 33% to 50% at low concentrations of the antidepressant. nih.gov This suggests that co-administration of nicotine-containing products could potentially impair the glucuronidation of 2-hydroxyimipramine if this process is mediated by UGT2B10.

Herbal Extracts: Certain herbal extracts have been shown to inhibit UGT1A4 activity. For example, Epigallocatechin gallate (EGCG), a component of green tea, has been identified as an inhibitor of UGT1A4. nih.gov Other extracts like black cohosh and saw palmetto have also demonstrated inhibitory effects on this enzyme. nih.gov

The table below summarizes known inhibitors of UGT isoforms potentially involved in the glucuronidation of imipramine and its metabolites.

InhibitorTarget UGT IsoformPotency (Ki or IC50)Source
NicotineUGT2B10Inhibition of 33-50% at low substrate concentrations nih.gov
ThioridazineCYP2D6 (Hydroxylation step)Ki = 0.75 µM nih.gov
QuinidineCYP2D6 (Hydroxylation step)Ki = 0.27 µM nih.gov
Epigallocatechin gallate (EGCG)UGT1A4IC50 = 33.8 ± 3.1 µg/ml nih.gov

Inducers of Glucuronidation

Induction of UGT enzymes can enhance the rate of glucuronidation, leading to a more rapid clearance of the substrate from the body. The induction of UGTs is a recognized mechanism for drug-drug interactions, though it has been studied less extensively than inhibition. nih.gov Elevated UGT expression has been noted in certain disease states, such as cancer, which can contribute to drug resistance by increasing the metabolism and clearance of therapeutic agents. nih.gov

Information regarding specific inducers of the UGT isoforms that metabolize 2-hydroxyimipramine is not well-documented in the available literature. However, general principles of enzyme induction suggest that certain compounds can upregulate the expression of UGTs. For instance, some drugs and environmental chemicals are known to induce various UGTs, which could potentially affect the metabolism of 2-hydroxyimipramine. Further research is needed to identify specific inducers relevant to the glucuronidation of this metabolite.

Applications in Drug Metabolism and Preclinical Research

Utilization in In Vitro Drug Metabolism and Interaction Studies

In vitro systems are essential for predicting a drug's metabolic fate in humans. These models help identify the enzymes involved in metabolism and assess the potential for drug-drug interactions (DDIs).

The formation of 2-hydroxyimipramine (B23145) glucuronide is a significant metabolic pathway for imipramine (B1671792). clinpgx.org This phase II conjugation reaction, which increases the water solubility of the metabolite to facilitate excretion, is primarily studied using in vitro systems such as human liver microsomes (HLMs), primary human hepatocytes, and recombinant UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.govnih.gov

In these experiments, the parent drug, imipramine, or its phase I metabolite, 2-hydroxyimipramine, is incubated with the biological matrix (e.g., hepatocytes). To accurately measure the rate and extent of 2-hydroxyimipramine glucuronide formation, 2-Hydroxyimipramine beta-D-glucuronide-d6 is added to the sample as an internal standard prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netolemiss.eduwa.gov The SIL-IS co-elutes with the biologically generated metabolite but is distinguished by its higher mass due to the deuterium (B1214612) atoms. mdpi.com This allows for precise quantification by correcting for variations in sample preparation and instrument response, which is crucial for building accurate metabolic models. nih.gov

Studies have identified UGT1A4 and UGT2B10 as key enzymes responsible for the glucuronidation of imipramine and its metabolites. nih.govnih.govresearchgate.net Kinetic parameters for this reaction have been characterized in human liver microsomes, revealing a biphasic nature which suggests the involvement of both high-affinity (UGT2B10) and low-affinity (UGT1A4) enzymes. nih.govnih.gov

Table 1: Kinetic Parameters for Imipramine Glucuronidation in Human In Vitro Systems

In Vitro System Enzyme(s) Kinetic Parameter Value Reference
Human Liver Microsomes High-Affinity Component (likely UGT2B10) Km 97.2 ± 39.4 µM nih.gov
Vmax 0.29 ± 0.03 nmol/min/mg nih.gov
Low-Affinity Component (likely UGT1A4) Km 0.70 ± 0.29 mM nih.gov
Vmax 0.90 ± 0.28 nmol/min/mg nih.gov
Recombinant UGT2B10 UGT2B10 Km 16.8 µM nih.gov
Recombinant UGT1A4 UGT1A4 Km 262 µM nih.gov
Recombinant UGT1A4 UGT1A4 Km 1.39 ± 0.09 mM nih.gov

Note: Kinetic parameters can vary based on experimental conditions and the specific recombinant expression system used.

Drug-drug interactions represent a significant concern in clinical practice. nih.govflinders.edu.au Co-administered drugs can inhibit or induce the activity of metabolizing enzymes like UGTs, leading to altered plasma concentrations of the victim drug or its metabolites. drugbank.comevotec.com Investigating these potential interactions is a critical part of preclinical safety assessment.

To assess the potential for a new chemical entity to inhibit the glucuronidation of imipramine, it is incubated alongside imipramine in an in vitro system like HLMs. The formation of 2-hydroxyimipramine glucuronide is then measured. In these assays, 2-Hydroxyimipramine beta-D-glucuronide-d6 is indispensable for accurately quantifying any decrease in metabolite formation, which indicates inhibition. evotec.com For example, studies have shown that nicotine (B1678760) can selectively inhibit UGT2B10, reducing the glucuronidation of tricyclic antidepressants at therapeutic concentrations. nih.gov Conversely, other studies have used imipramine as a known UGT inhibitor to probe its effect on the metabolism of other drugs. nih.gov

The use of a SIL-IS like 2-Hydroxyimipramine beta-D-glucuronide-d6 ensures that the data used to calculate inhibition constants (e.g., IC50, Ki) are robust and reliable, forming the basis for predicting the clinical relevance of a potential DDI. psu.edu

Role in Preclinical In Vivo Pharmacokinetic Investigations (general methodologies)

Following in vitro characterization, the pharmacokinetics of a drug are studied in vivo using animal models to understand its behavior in a complete biological system.

Preclinical pharmacokinetic studies involve administering imipramine to animal models, such as rats or mice, and collecting biological samples (e.g., blood, urine, tissues) over time. nih.govnih.govcapes.gov.br These samples are analyzed to determine the concentration-time profiles of the parent drug and its key metabolites, including 2-hydroxyimipramine glucuronide.

The analytical workflow for these studies relies heavily on LC-MS/MS methods. nih.gov 2-Hydroxyimipramine beta-D-glucuronide-d6 is added to every sample as an internal standard to enable precise and accurate quantification of the endogenous metabolite. oup.comresearchgate.net This allows researchers to calculate critical pharmacokinetic parameters such as the area under the curve (AUC), half-life (t1/2), and clearance of the metabolite. nih.gov For instance, studies in rats have shown that imipramine and its metabolites, including 2-hydroxyimipramine, rapidly appear in all tissues and exhibit complex disposition kinetics. nih.gov Such data are vital for understanding how quickly the metabolite is formed and eliminated from the body.

Significant differences in drug metabolism can exist between preclinical animal species and humans. mdpi.com Understanding these interspecies differences is crucial for extrapolating animal data to predict human pharmacokinetics. Studies have shown that the N-glucuronidation pathway, for example, is specific to humans and does not occur in rats because the corresponding UGT1A4 gene is a non-functional pseudogene in that species. chinaphar.com

By using 2-Hydroxyimipramine beta-D-glucuronide-d6 to accurately quantify the formation of this specific metabolite in various species (e.g., rat, monkey, human), researchers can directly compare metabolic profiles. nih.gov This allows for the selection of the most appropriate animal model for further preclinical development—one that most closely mimics human metabolism. These comparative studies help explain why certain species might show different drug exposure levels or metabolite ratios, which is fundamental for toxicology and efficacy studies. nih.gov

Development of Metabolite Profiling and Identification Workflows

Identifying all relevant metabolites of a drug candidate is a key activity in drug discovery and development. Modern approaches utilize high-resolution mass spectrometry (HRMS) to screen for and identify unknown metabolites in complex biological matrices. researchgate.net

Stable isotope-labeled compounds are central to these workflows. nih.govlumiprobe.com The use of a deuterated standard like 2-Hydroxyimipramine beta-D-glucuronide-d6 aids in the development and validation of robust analytical methods. oup.comucc.edu.gh In metabolite identification studies, the mass spectrometer can be programmed to look for pairs of signals separated by a specific mass difference (6 Da in this case, corresponding to the six deuterium atoms). This "isotope pattern" filtering helps to quickly locate drug-related material in a complex chromatogram. When developing a quantitative assay, the SIL-IS ensures linearity, accuracy, and precision across the desired concentration range. nih.gov The availability of this certified reference material facilitates the creation of reliable methods for both qualitative metabolite profiling and quantitative bioanalysis, ensuring data quality and regulatory compliance. wa.gov

Contribution to Understanding Xenobiotic Biotransformation Pathways and Detoxification Mechanisms

The deuterated compound 2-Hydroxyimipramine beta-D-glucuronide-d6 serves as a critical analytical tool in the study of drug metabolism, which in turn significantly contributes to our broader understanding of xenobiotic biotransformation and detoxification pathways. Its primary application is as a stable isotope-labeled internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of the non-deuterated 2-Hydroxyimipramine glucuronide and other metabolites of the parent drug, imipramine.

The process of glucuronidation is a pivotal Phase II metabolic reaction that transforms a wide array of xenobiotics, including drugs, into more water-soluble compounds, thereby facilitating their excretion from the body. taylorandfrancis.com This conjugation reaction is a major detoxification pathway for numerous compounds. nih.gov The use of stable isotope-labeled standards like 2-Hydroxyimipramine beta-D-glucuronide-d6 is indispensable for accurately characterizing the pharmacokinetics of a drug and its metabolites. This accuracy allows researchers to delineate the specific pathways of drug metabolism and assess their efficiency.

Detailed research findings, enabled by the use of such labeled standards, have provided valuable insights into the biotransformation of imipramine. For instance, studies have identified that the glucuronidation of imipramine itself is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme UGT1A4. The use of deuterated standards in these studies is crucial for obtaining reliable kinetic data.

By enabling the precise measurement of metabolites, 2-Hydroxyimipramine beta-D-glucuronide-d6 indirectly contributes to a more comprehensive understanding of the factors that can influence xenobiotic metabolism. These factors can include genetic polymorphisms in metabolizing enzymes like UGTs, the potential for drug-drug interactions, and the impact of various physiological and pathological conditions on drug clearance. nih.gov While not a direct effector in these pathways, its role as a high-fidelity analytical standard is foundational to generating the robust data necessary to elucidate these complex biological processes.

The insights gained from studies utilizing deuterated standards extend beyond the metabolism of a single drug. They contribute to a larger body of knowledge that helps predict the metabolic fate of other structurally related compounds and understand the substrate specificity of the enzymes involved in detoxification. Therefore, the application of 2-Hydroxyimipramine beta-D-glucuronide-d6 in preclinical research exemplifies the importance of sophisticated analytical tools in advancing our knowledge of how the body processes and eliminates foreign compounds.

Challenges and Future Directions in Research on Deuterated Glucuronide Metabolites

Methodological Challenges in the Synthesis and Bioanalysis of Complex and Labile Glucuronides

The synthesis and bioanalysis of glucuronide metabolites, particularly deuterated and complex ones, are fraught with methodological difficulties. Glucuronides, especially acyl glucuronides, are often unstable both in living organisms and in laboratory settings. tandfonline.com They can break down and revert to the parent drug, a process known as back-conversion, which can be influenced by pH and enzymes present in biological samples. tandfonline.comtandfonline.com This instability can lead to inaccurate measurements of the metabolite and overestimation of the parent drug concentration. tandfonline.comtandfonline.com

The synthesis of these complex molecules is also not straightforward. Classical methods for creating glucuronides can be inefficient, especially for sterically hindered molecules, and may result in unwanted by-products. ingentaconnect.comnih.gov The introduction of a deuterium (B1214612) label adds another layer of complexity to the synthetic process. hyphadiscovery.com

During bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), another significant challenge arises: in-source fragmentation. tandfonline.comnih.gov This is where the glucuronide metabolite breaks apart within the mass spectrometer, producing an ion that is identical to the parent compound. tandfonline.comresearchgate.net If not properly managed, this can interfere with the accurate quantification of the parent drug. tandfonline.com The inherent instability of many glucuronides further complicates their analysis, requiring careful handling and storage of samples to ensure the integrity of the analyte. tandfonline.comresearchgate.net

Strategies for Overcoming Analytical Hurdles (e.g., ex vivo stability, in-source fragmentation)

To ensure the accuracy and reliability of bioanalytical data for labile glucuronides, researchers have developed several strategies to overcome the challenges of ex vivo instability and in-source fragmentation.

Managing Ex Vivo Instability:

pH Control and Temperature: Since the stability of many glucuronides is pH-dependent, adjusting the pH of biological samples immediately after collection can minimize their degradation. youtube.com For instance, acidifying blood samples with citric acid can help stabilize certain prodrugs and metabolites. youtube.com Processing samples at reduced temperatures is another common practice to slow down enzymatic and chemical degradation. youtube.com

Enzyme Inhibitors: The addition of enzyme inhibitors to sample collection tubes can prevent the enzymatic breakdown of glucuronides. youtube.com

Optimized Storage: Storing plasma and other biological samples at ultra-low temperatures, such as -80°C, is crucial for long-term stability. youtube.com Thorough validation of storage conditions is essential. youtube.com

Addressing In-Source Fragmentation:

Chromatographic Separation: The most effective way to prevent interference from in-source fragmentation is to ensure complete chromatographic separation of the glucuronide metabolite from the parent drug. tandfonline.com If the two compounds elute at different times from the liquid chromatography column, the mass spectrometer can distinguish between them, even if the metabolite fragments to produce an ion identical to the parent.

Optimized Mass Spectrometry Conditions: Careful optimization of the mass spectrometer's ion source parameters can sometimes minimize the extent of in-source fragmentation. jeolusa.com This involves adjusting voltages and temperatures to achieve "softer" ionization conditions that are less likely to break apart the analyte. nih.gov

A summary of these analytical challenges and the corresponding mitigation strategies is presented in the table below.

ChallengeMitigation Strategies
Ex Vivo Instability pH adjustment of samples, processing at low temperatures, addition of enzyme inhibitors, and validated ultra-low temperature storage. youtube.com
In-Source Fragmentation Complete chromatographic separation of the metabolite from the parent drug and optimization of mass spectrometer ion source parameters. tandfonline.comjeolusa.com

Advances in High-Throughput Screening and Automation for Metabolite Analysis

The landscape of drug discovery and development has been revolutionized by advances in high-throughput screening (HTS) and automation, which are increasingly being applied to metabolite analysis. embopress.orgnih.gov These technologies enable the rapid screening of thousands of compounds, significantly accelerating the identification of promising drug candidates and the characterization of their metabolic profiles. researchgate.netjocpr.com

Modern HTS platforms, often integrated with automated liquid handling systems, allow for the miniaturization of assays, reducing the consumption of costly reagents and valuable test compounds. nih.govjocpr.com The integration of artificial intelligence and machine learning algorithms with HTS data analysis provides powerful tools for identifying patterns and correlations that might be missed by traditional methods. jocpr.com

In the context of metabolite analysis, HTS can be used to:

Rapidly assess the metabolic stability of new chemical entities. nih.gov

Screen for inhibitors and inducers of key drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs). nih.gov

Identify the major metabolites formed from a parent drug.

Automated workflows for metabolite identification using mass spectrometry are also becoming more common. nih.govoup.com These systems can automatically process large datasets, annotate features, and propose putative structures for unknown metabolites, although manual expert review remains crucial for confident identification. nih.govacs.org The development of automated platforms that can seamlessly handle everything from sample preparation to data analysis is a key area of progress, promising to further enhance the efficiency and reliability of metabolite analysis in drug discovery. technologynetworks.comsiemens-healthineers.com

Emerging Research Areas in Glucuronidation and Isotopic Tracing for Drug Metabolism Studies

The fields of glucuronidation and isotopic tracing are continually evolving, with several exciting research areas emerging that promise to deepen our understanding of drug metabolism.

Glucuronidation is now recognized as a major pathway for the elimination of many drugs and endogenous compounds. nih.govtandfonline.com Research is increasingly focusing on the complex interplay between UGT enzymes and drug transporters, which together control the disposition of glucuronide metabolites. nih.govtandfonline.com The realization that some glucuronides are not simply inactive excretion products but can have their own pharmacological or toxicological effects has opened up new avenues of investigation. hyphadiscovery.comyoutube.com For instance, certain acyl glucuronides are chemically reactive and can bind to proteins, a phenomenon linked to idiosyncratic drug toxicity. hyphadiscovery.com

Isotopic tracing, particularly with stable isotopes like deuterium (²H), remains a cornerstone of drug metabolism research. acs.org The use of deuterated compounds allows researchers to:

Trace the metabolic fate of a drug through the body. nih.govyoutube.com

Elucidate complex metabolic pathways. acs.org

Quantify the contribution of different metabolic routes.

A significant area of interest is the "kinetic isotope effect," where the replacement of hydrogen with deuterium can slow down the rate of metabolic reactions at that specific position. nih.gov This can be strategically used in drug design to improve a drug's pharmacokinetic profile by reducing its rate of metabolism. nih.gov However, this can also lead to "metabolic switching," where the body compensates by metabolizing the drug at other, non-deuterated sites. nih.gov Understanding and predicting these effects is a key challenge and an active area of research. nih.govnih.gov The use of stable isotope-labeled compounds in metabolomics and fluxomics studies is also expanding, providing dynamic insights into metabolic pathways. youtube.com

Potential for 2-Hydroxy Imipramine (B1671792) beta-D-Glucuronide-d6 as a Probe for Specific UGT Activities in Research

The deuterated metabolite, 2-Hydroxy imipramine beta-D-glucuronide-d6, holds significant potential as a specialized research tool for investigating the activity of specific UDP-glucuronosyltransferase (UGT) enzymes. UGTs are a superfamily of enzymes responsible for the glucuronidation of a wide array of substances, including drugs, toxins, and endogenous compounds like bilirubin. researchgate.net Different UGT isoforms exhibit distinct but often overlapping substrate specificities. youtube.com

Imipramine and its metabolites are known substrates for several UGT isoforms. Specifically, the N-glucuronidation of tricyclic antidepressants like imipramine is catalyzed by UGT1A4 and UGT2B10, with UGT2B10 showing particularly high affinity. nih.gov The glucuronidation of aprepitant, another drug, was found to be correlated with the activity of the UGT1A4 substrate imipramine. nih.gov

By using a stable, isotopically labeled version of a specific imipramine metabolite, such as this compound, researchers can develop highly specific and sensitive assays to:

Phenotype UGT activity: Determine which specific UGT isoforms are responsible for the glucuronidation of 2-hydroxyimipramine (B23145). This can be achieved by incubating the deuterated substrate with a panel of recombinant human UGT enzymes.

Investigate drug-drug interactions: Assess the potential of new drug candidates to inhibit or induce the specific UGTs that metabolize 2-hydroxyimipramine. The formation of the deuterated glucuronide can be measured in the presence and absence of the test compound.

Study genetic polymorphisms: Explore how variations in UGT genes affect the metabolism of 2-hydroxyimipramine. This can have implications for personalized medicine, as individuals with certain genetic variants may metabolize drugs differently.

The use of a deuterated standard like this compound as an internal standard in LC-MS/MS-based assays would allow for precise quantification of the non-deuterated metabolite formed in biological systems, correcting for any variability in sample processing and instrument response. This makes it an invaluable tool for detailed in vitro and potentially in vivo studies of UGT-mediated drug metabolism.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying 2-Hydroxy Imipramine Beta-D-Glucuronide-d6 in biological matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 2-Hydroxy Imipramine-d6) to enhance specificity and minimize matrix effects. Calibration curves should span physiologically relevant concentrations (e.g., 1–500 ng/mL) with quality controls at low, mid, and high ranges. Ensure chromatographic separation using reversed-phase C18 columns and gradient elution to resolve glucuronide conjugates from phase I metabolites .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

  • Methodology : Conduct stability studies under:

  • pH variations : Use buffers (pH 2–9) to simulate gastrointestinal and systemic environments.
  • Temperature : Assess short-term (4°C, 24 hours) and long-term (-80°C, 6 months) storage stability.
  • Freeze-thaw cycles : Test ≥3 cycles to mimic sample handling. Quantify degradation products via high-resolution MS and compare against fresh standards .

Q. What synthetic routes are employed to prepare deuterated glucuronide conjugates like this compound?

  • Methodology : Enzymatic synthesis using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A4 or UGT2B7) with deuterated aglycone precursors. Confirm regioselectivity (β-D configuration) via nuclear magnetic resonance (NMR) and compare retention times with non-deuterated analogs in LC-MS .

Advanced Research Questions

Q. How does this compound influence the pharmacokinetic profile of imipramine in vivo?

  • Methodology : Use knockout rodent models (e.g., UGT-deficient) to isolate glucuronidation’s role. Compare plasma and tissue concentrations of imipramine and its metabolites between wild-type and knockout models. Apply physiologically based pharmacokinetic (PBPK) modeling to predict human clearance rates .

Q. What experimental strategies resolve contradictions in reported data on glucuronide metabolite bioactivity?

  • Methodology :

  • Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to control for environmental variability.
  • Functional assays : Test metabolite activity on serotonin/norepinephrine transporters (SERT/NET) and compare with parent drug imipramine.
  • Data normalization : Use housekeeping genes (e.g., β-actin) in qPCR or Western blot analyses to mitigate batch effects .

Q. How can researchers design experiments to differentiate between passive diffusion and active transport of this compound across the blood-brain barrier (BBB)?

  • Methodology :

  • In vitro BBB models : Use co-cultures of brain endothelial cells and astrocytes. Apply inhibitors of efflux transporters (e.g., probenecid for OATs) to assess transporter involvement.
  • In situ perfusion : Quantify brain-to-plasma ratios in rodents with/without transporter inhibitors.
  • Microdialysis : Measure unbound metabolite concentrations in brain extracellular fluid .

Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound in behavioral studies?

  • Methodology :

  • Mixed-effects models : Account for inter-individual variability in repeated-measures designs (e.g., forced swim test).
  • ANOVA with post hoc corrections : Use Tukey’s test for multiple comparisons in anxiety-related assays (e.g., elevated plus maze).
  • Power analysis : Predefine sample sizes (n ≥ 8/group) to detect ≥20% effect sizes with α = 0.05 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.